molecular formula C20H11F3O3 B2712082 7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 307544-91-8

7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2712082
CAS No.: 307544-91-8
M. Wt: 356.3
InChI Key: ZDCZVPAWKQQXKJ-UHFFFAOYSA-N
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Description

7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of particular interest due to its unique structural features, which include a naphthalene ring and a trifluoromethyl group, contributing to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and naphthalene-1-carbaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, often using sulfuric acid, to form the chromenone core.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 7-oxo-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4H-chromen-4-one: Lacks the naphthalene and trifluoromethyl groups, resulting in different chemical and biological properties.

    3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the hydroxyl group, affecting its reactivity and biological activity.

Uniqueness

7-hydroxy-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of both the naphthalene ring and the trifluoromethyl group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-hydroxy-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3O3/c21-20(22,23)19-17(14-7-3-5-11-4-1-2-6-13(11)14)18(25)15-9-8-12(24)10-16(15)26-19/h1-10,24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZVPAWKQQXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(OC4=C(C3=O)C=CC(=C4)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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